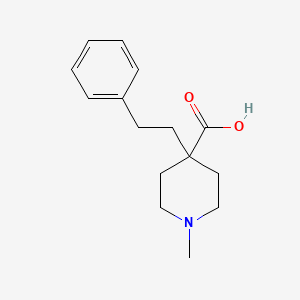
1-Methyl-4-phenethylpiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenethylpiperidine-4-carboxylic acid is a piperidine derivative with a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol . This compound is known for its structural similarity to pethidine (meperidine), a well-known opioid analgesic . It is characterized by the presence of a piperidine ring substituted with a methyl group at position 1 and a phenethyl group at position 4.
Preparation Methods
The synthesis of 1-Methyl-4-phenethylpiperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidine with methyl iodide in the presence of a base to introduce the methyl group at position 1. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-phenethylpiperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, where the phenethyl group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-4-phenethylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with opioid receptors.
Medicine: Due to its structural similarity to pethidine, it is investigated for its analgesic properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenethylpiperidine-4-carboxylic acid involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects. The molecular targets include the mu-opioid receptor, which is responsible for pain relief . The compound’s effects are mediated through the activation of G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters.
Comparison with Similar Compounds
1-Methyl-4-phenethylpiperidine-4-carboxylic acid is similar to other piperidine derivatives such as:
Pethidine (Meperidine): Both compounds share a similar piperidine structure and exhibit analgesic properties.
Pethidinic Acid: This compound is a metabolite and precursor of pethidine and shares structural similarities with this compound.
Methadone: Another opioid analgesic with a different structure but similar pharmacological effects.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
1-methyl-4-(2-phenylethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21NO2/c1-16-11-9-15(10-12-16,14(17)18)8-7-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,17,18) |
InChI Key |
YLWYSSULAYIELN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


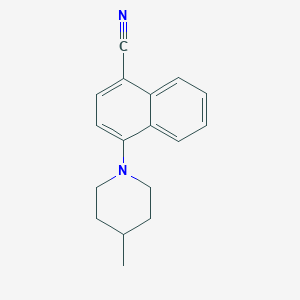
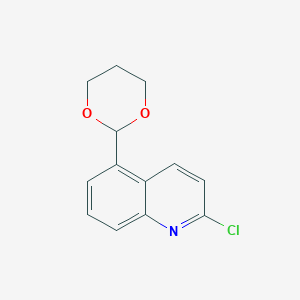
![5-Nitro-3-(p-tolyl)benzo[d]isoxazole](/img/structure/B11861330.png)
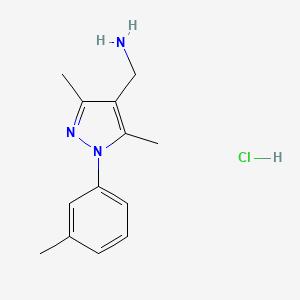
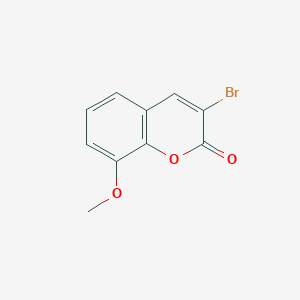
![9,10-Dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B11861360.png)
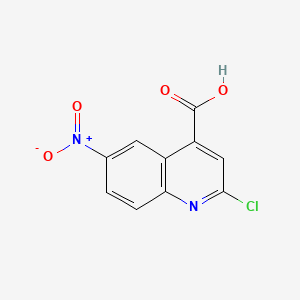
![5,6-Dimethyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11861370.png)
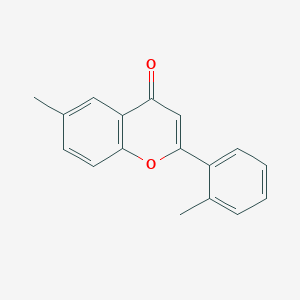

![[(1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11861379.png)
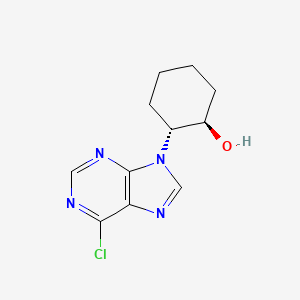
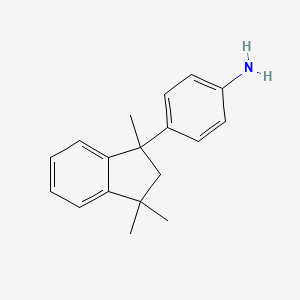
![4-chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11861392.png)
